
Germanium disulfide
Descripción
Germanium disulfide (GeS₂), with the CAS number 12025-34-2, is a semiconductor material classified under transition metal dichalcogenides (TMDCs) . It is a white crystalline solid with an orthogonal crystal structure (unit cell dimensions: a = 11.66 Å, b = 22.34 Å, c = 6.86 Å) and a density of 2.19 g/cm³ . GeS₂ is insoluble in water and inorganic acids but soluble in hot alkaline solutions . At high temperatures (>800°C), it sublimes or oxidizes, and it dissociates in humid air or inert atmospheres .
Propiedades
IUPAC Name |
bis(sulfanylidene)germane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/GeS2/c2-1-3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIZVROFXIVWAAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
S=[Ge]=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
GeS2 | |
Record name | Germanium(IV) sulfide | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Germanium(IV)_sulfide | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2065177 | |
Record name | Germanium sulfide (GeS2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2065177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
12025-34-2 | |
Record name | Germanium sulfide (GeS2) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=12025-34-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Germanium sulfide (GeS2) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012025342 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Germanium sulfide (GeS2) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Germanium sulfide (GeS2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2065177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Germanium disulphide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.537 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Métodos De Preparación
Reaction of Germanium Tetrachloride with Hydrogen Sulfide
One of the earliest and most straightforward methods for synthesizing GeS₂ involves the reaction between germanium tetrachloride (GeCl₄) and hydrogen sulfide (H₂S) in an acidic medium. In this method, a concentrated hydrochloric acid solution containing GeCl₄ is treated with H₂S gas, leading to the precipitation of GeS₂ as a white solid.
The reaction can be represented as:
This process is notable for its simplicity and ability to yield high-purity GeS₂. However, it requires careful control of reaction conditions to prevent contamination and ensure complete precipitation. The insolubility of GeS₂ in aqueous acids facilitates its isolation from the reaction mixture.
Polycondensation of Molecular Precursors
Another solution-based approach involves the polycondensation of molecular adamantanoid precursors such as [Ge₄S₁₀]⁴⁻ at low temperatures (approximately 50°C). This method produces crystalline δ-GeS₂ with interpenetrating cristobalite-like frameworks composed of [Ge₄S₆] building blocks. The polycondensation reaction is highly efficient and operates under mild conditions, making it suitable for laboratory-scale synthesis.
The structural features of δ-GeS₂ synthesized via this method include large atomic rings containing up to 24 atoms, which contribute to the material's unique porosity and potential applications in catalysis and adsorption.
Vapor-Phase Deposition Techniques
Chemical Vapor Deposition (CVD)
Chemical vapor deposition is a widely used technique for growing thin films and single crystals of GeS₂ on substrates such as SiO₂ or Si/SiO₂. In this method, high-purity sulfur powder and germanium powder serve as the growth sources within a CVD device. The process involves several preparatory steps:
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Cleaning the substrate surface using acetone, ethanol, and deionized water.
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Photoetching the substrate followed by spin-coating with photoresist.
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Dry or wet etching to create groove patterns on the substrate.
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Depositing a germanium layer within the grooves.
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Introducing the treated substrate into the CVD chamber for crystal growth.
The resulting GeS₂ thin films exhibit high crystalline quality and minimal surface roughness, making them ideal for applications in optoelectronic devices. The precise control over deposition parameters such as temperature, pressure, and precursor concentration ensures reproducibility and scalability.
Distillation-Based Synthesis Devices
A specialized distillation device has been developed for synthesizing GeS₂ through vaporization-condensation cycles. This apparatus includes components such as an alcohol burner, condenser pipe, cucurbit (reaction vessel), and rubber stoppers for controlled heating and purification.
The device operates by uniformly heating liquid precursors within the cucurbit while maintaining optimal vaporization rates. Condensed vapors are collected as purified GeS₂ crystals on designated surfaces. This method reduces synthesis time while enhancing product uniformity.
Solid-State Synthesis Methods
Direct Combination of Elements
Solid-state synthesis involves heating stoichiometric amounts of germanium powder and sulfur powder under inert atmospheric conditions to form GeS₂ directly:
This method is straightforward but requires high temperatures (typically above 500°C) to facilitate the reaction. The resulting product often requires post-synthesis purification steps to remove unreacted precursors or by-products.
Mechanical Exfoliation
Mechanical exfoliation techniques have been employed to produce ultrathin layers or nanoflakes of GeS₂ from bulk crystals. These atomically thin sheets exhibit unique electrical, optical, and mechanical properties due to their anisotropic structure.
Exfoliation processes typically involve mechanical forces applied to bulk crystals using adhesive tapes or specialized equipment like atomic force microscopes (AFMs). Subsequent characterization using Raman spectroscopy confirms the structural integrity of the exfoliated layers.
Plasma-Assisted Conversion Techniques
Recent advancements in plasma-assisted synthesis have enabled the conversion of thin-film GeS₂ into other germanium-based compounds such as germanium oxides (GeOₓ). Atmospheric plasma treatment induces morphological changes and unique bonding states within thin-film materials.
This technique leverages reactive plasma species to modify surface chemistry without altering bulk properties significantly. It offers a pathway for functionalizing GeS₂ films for specific applications like catalysis or sensing.
Comparative Analysis of Preparation Methods
To facilitate comparison among different synthesis techniques, Table 1 summarizes key parameters such as temperature requirements, purity levels, scalability, and typical applications.
Method | Temperature | Purity | Scalability | Applications |
---|---|---|---|---|
Reaction with H₂S | Moderate | High | Medium | Bulk synthesis |
Polycondensation | Low | High | Low | Porous materials |
CVD | High | Very High | High | Thin films |
Distillation devices | Moderate | High | Medium | Crystals |
Solid-state synthesis | High | Medium | Medium | Bulk materials |
Mechanical exfoliation | Low | Very High | Low | Nanotechnology |
Plasma-assisted conversion | Low | Variable | Low | Functionalized materials |
Análisis De Reacciones Químicas
Decomposition Reactions
a. Thermal Decomposition
At elevated temperatures (>530°C), GeS₂ decomposes into germanium monosulfide (GeS):
Vapor pressure studies indicate a heat of vaporization of 89.5 kJ/mol for GeS (liquid phase) .
b. Hydrolysis
GeS₂ reacts with water vapor at 410–560°C:
Temperature (°C) | Equilibrium Ratio (H₂S/H₂O) | ΔG° (kJ/mol) |
---|---|---|
410 | 0.12 | -34.5 |
560 | 0.45 | -28.7 |
Data extrapolated from flow-method experiments . |
Reactions with Acids and Bases
a. Hydrochloric Acid
GeS₂ is stable in dilute HCl but decomposes in concentrated acid, releasing H₂S:
b. Alkaline Fusion
Reacts violently with molten alkalis (e.g., NaOH):
Redox Reactions
a. Electrochemical CO₂ Reduction
Ge-S-In chalcogenide glasses (containing GeS₂) act as catalysts:
Particle-based electrodes enhance activity due to structural defects .
b. Oxidation States
GeS₂ exhibits +4 oxidation state but can participate in redox cycles under extreme conditions, forming intermediates like .
Structural Transformations
a. Polymerization
GeS₂ forms 3D networks via Ge–S–Ge bridging. Adamantanoid [Ge₄S₁₀]⁴⁻ clusters polycondense at 50°C to form δ-GeS₂, a cristobalite-like framework with 24-atom ring pores .
b. Phase Transitions
Phase | Structure | Synthesis Route |
---|---|---|
α-GeS₂ | Orthorhombic | High-temperature direct synthesis |
δ-GeS₂ | Expanded framework | Sol-gel polycondensation |
Coordination Chemistry
GeS₂ acts as a ligand in metal complexes. For example, it coordinates with indium in chalcogenide glasses (Ge-S-In), enhancing catalytic sites for CO₂ reduction .
Aplicaciones Científicas De Investigación
Electronics and Optoelectronics
Germanium disulfide has been identified as a promising material for electronic devices due to its anisotropic electronic conductance. Studies have shown that applying strain can significantly enhance the carrier mobility and current intensity in GeS₂ devices. For instance, research indicated that an 8% compressive strain could nearly triple the carrier mobility, making it suitable for high-performance electronic applications .
Table 1: Electronic Properties of this compound under Strain
Strain (%) | Carrier Mobility (cm²/V·s) | Current Intensity (A) |
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0 | Baseline | Baseline |
6 | Increased | Enhanced |
8 | Nearly tripled | Significantly enhanced |
Energy Storage
This compound is being explored for its potential in energy storage applications, particularly in solid-state batteries and as anode materials for lithium-sulfur batteries. The incorporation of this compound with reduced graphene oxide has demonstrated exceptional performance, achieving a reversible specific capacity of 805 mA h g⁻¹ with an excellent rate capability of 616 mA h g⁻¹ at 5 A g⁻¹ .
Case Study: GeS₂/rGO Hybrid Anodes
- Material Composition: this compound combined with reduced graphene oxide.
- Performance Metrics:
- Reversible Specific Capacity: 805 mA h g⁻¹
- Rate Capability: 616 mA h g⁻¹ at high current density
- Cycle Retention: 89.4% after 100 cycles
Photocatalysis
Due to its semiconductor properties, this compound nanoparticles are being investigated as potential photocatalysts for hydrogen evolution reactions. The ability to utilize sunlight for hydrogen production could provide sustainable energy solutions .
Thermal Management Applications
Recent studies have highlighted the electrocaloric effect in monolayer this compound, which could lead to innovative designs for solid-state cooling devices. The electrocaloric effect observed in GeS₂ indicates its capacity for thermal management applications, particularly in miniaturized electronic systems .
Table 2: Electrocaloric Properties of Monolayer this compound
Temperature (°C) | Electrocaloric Coefficient (K·m/V) |
---|---|
Room Temperature | Significant enhancement observed |
Elevated Temp | Further increase in EC effect |
Infrared Optical Applications
The large infrared optical transmission window of this compound makes it suitable for applications such as night vision systems, acousto-optical modulators, chemical sensors, and mid-infrared light delivery systems . These capabilities are essential for advancements in environmental monitoring and integrated optics.
Mecanismo De Acción
The mechanism by which germanium disulfide exerts its effects is primarily through its interaction with other chemical species. In semiconductor applications, it acts as a dopant to modify the electrical properties of materials. In biological systems, its mechanism of action is less well understood but is believed to involve the modulation of cellular pathways and molecular targets .
Comparación Con Compuestos Similares
Key Observations :
- GeS₂ has a lower density and melting point compared to MoS₂ and WS₂, making it easier to process .
- Its indirect bandgap limits its use in direct optoelectronic applications, unlike GaAs, which has a direct bandgap .
Chemical Stability and Reactivity
Key Observations :
Key Observations :
- GeS₂ exhibits superior specific capacity and cycling stability compared to MoS₂ and WS₂, making it promising for high-energy-density batteries .
Optoelectronic Performance
Material | Responsivity (A/W) | Response Time | Application |
---|---|---|---|
GeS₂ | 0.3–0.5 | ~10 ms | Photodetectors (UV-vis range) |
MoS₂ | 0.1–0.3 | ~50 ms | Flexible photodetectors |
GaAs | 0.5–0.8 | ~1 ns | High-speed optoelectronics |
Key Observations :
- GeS₂’s responsivity is comparable to MoS₂ but lags behind GaAs in speed due to its indirect bandgap .
Market and Research Trends
- Global Market: GeS₂ is produced in Europe, Asia, and North America, with prices ranging from £220/kg (powder) to £680/kg (crystals) .
- Research Focus : Current studies emphasize GeS₂’s role in solid-state batteries and anisotropic 2D materials, with 24% of TMDC-related patents involving germanium compounds .
Actividad Biológica
Germanium disulfide (GeS₂) is an inorganic compound with notable biological activities, particularly in the context of its derivatives and related germanium compounds. This article explores the biological effects of GeS₂, focusing on its immunomodulatory, antioxidant, and potential anticancer properties. We will also examine case studies and research findings that highlight its significance in medical applications.
Overview of this compound
This compound is a white crystalline solid that forms a three-dimensional polymer structure. It is produced through the reaction of germanium tetrachloride with hydrogen sulfide and is insoluble in water but can dissolve in sodium sulfide solutions to form thiogermanates .
Immunomodulatory Effects
Germanium compounds, including GeS₂, have been shown to enhance immune responses. Research indicates that germanium can stimulate the production of interferon, activate natural killer (NK) cells, and enhance macrophage activity. For instance, a study demonstrated that oral administration of organic germanium compounds led to significant increases in serum interferon levels, which correlated with enhanced NK cell activity in mice .
Table 1: Summary of Immunomodulatory Effects of Germanium Compounds
Study Reference | Compound Type | Model Organism | Biological Effect |
---|---|---|---|
Jao et al. | Organic Ge | Sprague-Dawley rats | Cytotoxicity against intestinal cancer |
Guo et al. | Quercetin-functionalized GeNPs | MCF-7 cells | Induction of apoptosis and antioxidation |
Antioxidant Properties
This compound and its derivatives exhibit significant antioxidant properties. Research has shown that these compounds can scavenge reactive oxygen species (ROS) and reduce oxidative stress in various biological systems. For example, Ge-132, an organic germanium compound, has been reported to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px) in animal models .
Mechanism of Antioxidant Action
The antioxidant mechanism of germanium compounds may involve:
- Scavenging free radicals : They capture ROS, thereby preventing cellular damage.
- Enhancing enzyme activity : They boost the activity of endogenous antioxidants like SOD and GSH-Px.
- Reducing lipid peroxidation : They protect cell membranes from oxidative damage by lowering lipid peroxides .
Anticancer Activity
Several studies have investigated the anticancer potential of germanium compounds. Notably, Ge-132 has shown promise in clinical settings for treating various cancers. Reports indicate complete remission in lung cancer patients following treatment with Ge-132 . The compound's ability to induce apoptosis in cancer cells and modulate immune responses contributes to its therapeutic efficacy.
Case Studies
- Lung Cancer Treatment : A clinical case documented significant tumor reduction in a lung cancer patient treated with Ge-132, highlighting its potential as an adjunct therapy in oncology.
- Breast Cancer : In vitro studies using quercetin-functionalized germanium nanoparticles demonstrated strong inhibitory effects on MCF-7 breast cancer cells through apoptosis induction and antioxidative mechanisms .
Q & A
Q. What established methods are used to synthesize high-purity GeS₂, and how are impurities minimized?
GeS₂ synthesis typically involves gas-phase reactions between germanium and sulfur vapors or hydrogen sulfide under controlled conditions. For example, matrix isolation techniques using argon environments (e.g., reacting Ge vapor with S₈) yield high-purity samples . Microwave-assisted methods can reduce impurities by selectively heating sulfur-containing precursors, though residual sodium sulfide or elemental sulfur may require post-synthesis purification via vacuum sublimation . Purity validation involves X-ray diffraction (XRD) and infrared spectroscopy to confirm stoichiometry and detect trace oxides or sulfides .
Q. How is GeS₂ structurally characterized, and what analytical techniques are essential for verifying its crystallinity?
Structural characterization relies on XRD for phase identification (e.g., orthorhombic vs. amorphous phases) and Raman spectroscopy to detect Ge-S vibrational modes (e.g., peaks at 340–420 cm⁻¹) . High-resolution transmission electron microscopy (HR-TEM) is critical for analyzing nanoscale morphologies, such as GeS₂ "nanoflowers," which exhibit unique 2D layered structures . Energy-dispersive X-ray spectroscopy (EDS) complements these methods by quantifying elemental composition .
Q. What are the fundamental optical properties of GeS₂, and how do researchers measure its refractive index and bandgap?
GeS₂ exhibits a direct bandgap (~2.7–3.0 eV) and high refractive index (n ≈ 2.5–3.0 in the visible spectrum), measured via UV-Vis spectroscopy and ellipsometry. Temperature-dependent studies (100–550 K) require dispersion equations to model refractive index variations, with derivatives (dn/dT) calculated from empirical fits to wavelength-specific data . Bandgap determination often involves Tauc plots derived from absorption spectra .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported optical properties of GeS₂ thin films?
Discrepancies in optical parameters (e.g., bandgap, refractive index) often arise from differences in film growth conditions (e.g., substrate temperature, deposition rate) and post-synthesis treatments. A systematic approach includes:
- Replicating experiments using standardized protocols (e.g., identical substrate materials and annealing conditions) .
- Cross-validating results with multiple characterization techniques (e.g., spectroscopic ellipsometry vs. photoluminescence) .
- Reporting detailed experimental parameters (e.g., temperature gradients, film thickness) to enable meta-analyses .
Q. What challenges arise in integrating GeS₂ into solid-state batteries, and how can interfacial stability be improved?
GeS₂'s high ionic conductivity makes it promising for solid electrolytes, but its reactivity with lithium anodes can form unstable interphases. Mitigation strategies include:
Q. How can researchers ensure reproducibility in GeS₂ thin-film growth experiments?
Reproducibility requires strict adherence to FAIR data principles:
- Documenting deposition parameters (e.g., vacuum pressure, gas flow rates) in machine-readable formats .
- Sharing raw datasets (e.g., XRD patterns, SEM images) via discipline-specific repositories like NFDI4Chem .
- Using blind testing protocols to minimize observer bias during data interpretation .
Methodological and Data Management Questions
Q. What best practices should guide research data management for GeS₂ studies?
- Metadata Standards : Include experimental conditions (e.g., synthesis temperature, characterization instruments) and software versions used for data analysis .
- FAIR Compliance : Ensure datasets are Findable (e.g., via DOI registration), Accessible (open repositories), Interoperable (standard file formats like .cif for crystallographic data), and Reusable (detailed protocols) .
- Domain-Specific DMPs : Adapt the DFG’s checklist for chemistry to address GeS₂-specific challenges, such as handling hygroscopic samples or volatile byproducts .
Q. How can interdisciplinary collaboration enhance GeS₂ research in emerging applications like 2D materials?
- Role Clarity : Define responsibilities early (e.g., theorists model electronic structures, experimentalists validate synthetic routes) .
- Benchmark Studies : Combine computational predictions (e.g., density functional theory for band structure) with experimental data (e.g., TEM for layer thickness) to establish validation frameworks .
- Cross-Domain Tools : Leverage shared workflows (e.g., NMR data curation standards) to improve data interoperability between chemistry and materials science .
Emerging Research Directions
Q. What advancements in 2D GeS₂ synthesis could enable novel optoelectronic devices?
Controlled exfoliation of GeS₂ nanoflakes and heterostructure engineering (e.g., GeS₂/MoS₂ stacks) are critical for tailoring optoelectronic properties. Challenges include achieving uniform layer thickness and minimizing defects during transfer processes. Recent progress uses chemical vapor deposition (CVD) with sulfur-rich precursors to improve layer uniformity .
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